Product packaging for EnglerinB(Cat. No.:)

EnglerinB

カタログ番号: B12096473
分子量: 384.5 g/mol
InChIキー: VWHNJBKOOIZSEF-ACCUITESSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Initial Biological Profiling of Englerin B in Comparison to Englerin A Initial biological profiling revealed a notable difference in the activity of Englerin B compared to Englerin A. While Englerin A demonstrated potent and selective inhibition of the growth of several human renal cancer cell lines with GI₅₀ values typically in the nanomolar range, Englerin B was found to be significantly less active or essentially inactive in these same assays.ebi.ac.uknycu.edu.twnih.govFor instance, Englerin A showed excellent selectivity and potency against A498 renal cancer cells, with a GI₅₀ of 28 nM in one initial report and 10 nM in another.nih.govIn contrast, Englerin B showed no significant cell growth inhibition in initial studies.nih.govThe acetate (B1210297) derivative of Englerin B showed some activity, but it was considerably weaker than Englerin A.nih.govThis early data suggested that the presence of the glycolate (B3277807) ester at the C-9 position is important for the potent cytotoxic activity observed with Englerin A.nih.govnih.govFurther studies have confirmed that modifications or the absence of the glycolate ester at C-9 generally lead to a substantial decrease in cellular activity.nih.gov

Here is a table summarizing the initial biological activity comparison:

CompoundRenal Cancer Cell Growth InhibitionSelectivityKey Structural Feature at C-9
Englerin APotent (nM range)High selectivityGlycolate ester
Englerin BEssentially inactiveLess selectiveAbsence of glycolate ester
Englerin B AcetateMuch weaker than Englerin ASimilar to Englerin A nih.govAcetate ester

This table highlights the significant difference in potency observed between Englerin A and Englerin B in initial biological evaluations, underscoring the critical role of the C-9 ester group for potent activity. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O4 B12096473 EnglerinB

特性

分子式

C24H32O4

分子量

384.5 g/mol

IUPAC名

(10-hydroxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H32O4/c1-15(2)24-14-19(25)23(4,28-24)18-12-10-16(3)21(18)22(24)27-20(26)13-11-17-8-6-5-7-9-17/h5-9,11,13,15-16,18-19,21-22,25H,10,12,14H2,1-4H3/b13-11+

InChIキー

VWHNJBKOOIZSEF-ACCUITESSA-N

異性体SMILES

CC1CCC2C1C(C3(CC(C2(O3)C)O)C(C)C)OC(=O)/C=C/C4=CC=CC=C4

正規SMILES

CC1CCC2C1C(C3(CC(C2(O3)C)O)C(C)C)OC(=O)C=CC4=CC=CC=C4

製品の起源

United States

Structure Activity Relationship Sar Studies Involving Englerin B

Significance of the C9 Glycolate (B3277807) Moiety for Englerin Sesquiterpenoid Activity: Insights from Englerin B

The presence and nature of the ester moiety at the C9 position of the englerin scaffold have been identified as a critical determinant of biological activity. Englerin B, which lacks the glycolate ester present at the C9 position in englerin A, demonstrates a significant reduction or complete abrogation of cell growth inhibition activity fu-berlin.deresearchgate.netnih.govd-nb.info. This observation underscores the vital role of the C9 glycolate moiety for the potent cytotoxic effects characteristic of englerin A.

Research findings indicate that the loss of the glycolate group, as seen in englerin B, leads to a complete lack of cell growth inhibition researchgate.netnih.gov. Similarly, synthetic (-)-9-deoxyenglerin A, which also lacks the C9 glycolate, was reported to be significantly weaker than englerin A in inhibiting the growth of A498 renal cancer cells nih.gov. Modifications to the glycolate ester generally result in a precipitous decline in activity researchgate.netresearchgate.net. For instance, englerin B acetate (B1210297), where the C9 hydroxyl is acetylated, was found to be much weaker than englerin A nih.gov.

The inactivity of englerin B suggests that the free hydroxyl group or the presence of the glycolate ester at C9 is essential for interaction with the biological target, which has been identified as TRPC4/C5 cation channels researchgate.net. (-)-Englerin B, a metabolic product of (-)-englerin A, was unable to activate TRPC1/4/5 channels in A498 renal cancer cells researchgate.net. These findings collectively highlight the indispensable role of the C9 glycolate moiety for the biological activity of englerin sesquiterpenoids, with englerin B serving as a key example of the consequence of its absence.

Comparative Activity Profiles of Englerin B and its Stereoisomers

Stereochemistry plays a crucial role in the biological activity of many natural products, including the englerins. While detailed comparative activity profiles specifically for stereoisomers of englerin B are less extensively documented than for englerin A, studies involving racemic mixtures and the enantiomers of englerin A provide relevant insights into the importance of defined stereochemistry within the englerin scaffold.

Racemic syntheses of englerin A and englerin B have been reported. Testing of these racemic mixtures showed that they were less active than the natural products, although they retained expected selectivity profiles nih.govresearchgate.net. This difference in activity between the natural, enantiomerically pure compounds and their racemic counterparts indicates that the specific spatial arrangement of substituents (stereochemistry) is critical for optimal biological activity.

Impact of Core Skeleton Modifications on Englerin B-related Activity

Modifications to the core guaiane (B1240927) sesquiterpene skeleton of englerins have a significant impact on their biological activity, providing further context for understanding the structural requirements for activity in the englerin series, including insights relevant to englerin B-related compounds. Studies involving analogues with altered core structures reveal that the intact tricyclic framework is essential for activity.

Radical simplifications of the carbon skeleton, such as the removal of the five-membered ring or the C4-methyl group, have generally resulted in analogs with significantly reduced or no activity fu-berlin.de. The A ring of the englerin scaffold has been suggested to be crucial for its antiproliferative activity nih.gov. Evaluation of truncated englerin analogs lacking the A ring showed no effect on the growth of renal cancer cells, in contrast to the activity of englerin A nih.gov.

Molecular and Cellular Biological Investigations of Englerin B S Bioactivity Profile

Analysis of Englerin B's Growth Inhibition Profile in Cancer Cell Lines

Initial bioactivity data indicated that englerin B showed no significant cell growth inhibition, in contrast to the potent activity of englerin A. nih.gov Englerin B was found to be essentially inactive in inhibiting cell growth, and its acetate (B1210297) derivative was significantly weaker than englerin A. nih.gov Studies using a large panel of over 500 cancer cell lines demonstrated that while englerin A inhibited the growth of a subset of tumor cell lines across various lineages, englerin B was inactive. plos.orgplos.orgsemanticscholar.org This lack of potent growth inhibition makes englerin B a valuable negative control in studies investigating the mechanisms of action of englerin A. plos.org

The difference in potency between englerin A and englerin B highlights the crucial role of the glycolate (B3277807) ester group present in englerin A for its growth inhibitory activity. plos.orgnih.gov Modifications or absence of this ester, as seen in englerin B, generally lead to a significant reduction or complete abrogation of cell growth inhibition. nih.govresearchgate.net

Functional Characterization of Englerin B on Ion Channels

Given that englerin A is known to target transient receptor potential canonical (TRPC) channels, investigations have also characterized the effects of englerin B on these ion channels.

Absence of Transient Receptor Potential Canonical (TRPC) Channel Agonism by Englerin B

Englerin A is a known agonist of TRPC4 and TRPC5 channels, and this activity is linked to its ability to inhibit tumor cell proliferation. plos.orgsemanticscholar.orgresearchgate.net In contrast, englerin B has shown no significant agonist activity on TRPC channels. Experiments using HEK293T cells expressing TRPC4 demonstrated that while englerin A induced current, the englerin B analog, which is inactive in growth inhibition, did not induce current. plos.org This suggests a correlation between activity on TRPC4 channels and the ability to inhibit cell proliferation, further supporting the lack of TRPC channel agonism by englerin B. plos.org Similarly, studies on TRPC4/TRPC1 and TRPC5 channels showed that englerin B had weak or no agonist activity. fu-berlin.denih.gov

Englerin B and Derivatives as Antagonists of TRPC4/5 Channels

While englerin B itself does not act as a TRPC channel agonist, some derivatives of englerin B have been explored for their potential to modulate TRPC channel activity. A recent study disclosed an ethylene (B1197577) glycol ether of englerin B which acted as an antagonist of the TRPC4/5 effects of englerin A. researchgate.net Another analogue, referred to as A54, synthesized through chemical elaboration of englerin A (with englerin B used as a guide), was found to have weak or no agonist activity at TRPC4/TRPC1 and TRPC5 channels. fu-berlin.denih.gov However, this analogue strongly inhibited englerin A-mediated activation of TRPC4/TRPC1 and TRPC5, suggesting an antagonistic effect. fu-berlin.denih.gov Specifically, studies on TRPC5 showed that this analogue shifted the englerin A concentration-response curve to the right, consistent with competitive antagonism. fu-berlin.denih.gov

Englerin B as a Pharmacological Control in Mechanistic Studies

The observed lack of significant growth inhibition and TRPC channel agonism by englerin B makes it a valuable tool in mechanistic studies investigating the biological activities of englerin A. plos.org By comparing the effects of englerin A and englerin B on cellular processes, researchers can better understand which activities are specifically mediated by the structural features unique to englerin A, such as the glycolate ester, and its interaction with its targets. plos.orgnih.gov The use of englerin B as a negative control helps to confirm that the observed effects of englerin A are due to its specific bioactivity rather than non-specific cellular responses. plos.org

Metabolic Fate of Englerin A to Englerin B in Biological Systems

Compound Information

CompoundPubChem CID
Englerin A46242512
Englerin B46242726

Data Table: Englerin A vs. Englerin B Growth Inhibition

CompoundEffect on Cancer Cell GrowthPotency (Example: A498 GI₅₀)Reference
Englerin APotent inhibition~10 nM nih.govplos.org
Englerin BNo significant inhibitionEssentially inactive nih.govplos.org

Computational and Theoretical Studies Relevant to Englerin B

In Silico Approaches to Understand Structural Basis of Englerin B's Reduced Activity

In silico methods, including computational target prediction and molecular docking, are valuable tools for understanding the potential interactions of compounds like Englerin B with biological targets and rationalizing their observed biological activities. researchgate.net While much of the computational work has focused on the more potent Englerin A, studies involving Englerin B and its analogues provide insights into the structural features critical for activity.

Research has indicated that the biological activity of englerins is highly sensitive to modifications, particularly at the glycolate (B3277807) moiety present in Englerin A but absent in Englerin B. nih.govnih.gov In silico studies, often coupled with structure-activity relationship (SAR) investigations, aim to pinpoint how these structural differences influence binding affinity and efficacy at proposed targets, such as TRPC4 and TRPC5 calcium channels, which are known to be activated by Englerin A. nih.govelifesciences.orgresearchgate.net

For instance, studies exploring modifications of the glycolate moiety have shown that replacing it with other functionalities or esterifying the glycolate hydroxyl can significantly impact potency, even if selectivity is retained. nih.gov Computational models can help predict how these structural changes alter the molecule's interaction with the binding site of its target protein, thus providing a theoretical basis for the observed reduction or loss of activity. mdpi.com

Conformational Analysis of Englerin B and its Analogues

Conformational analysis plays a crucial role in understanding the flexibility and preferred three-dimensional shapes of molecules, which are directly related to their ability to bind to biological targets. uzh.ch The tricyclic core structure of englerins, while relatively rigid, still possesses flexibility due to the presence of rings and rotatable bonds, particularly in the ester side chains. nycu.edu.twmdpi.com

Studies on englerin analogues have highlighted the sensitivity of biological activity to even subtle structural changes, suggesting that specific conformations may be required for optimal interaction with the target. nih.gov Conformational analysis, often performed using computational methods such as molecular mechanics or molecular dynamics simulations, can explore the various possible conformers of Englerin B and its analogues and assess their relative stabilities. mdpi.comresearchgate.net

By comparing the preferred conformations of Englerin B with those of the more active Englerin A, computational studies can identify conformational differences that might explain the reduced activity. These differences could affect how the molecule presents its key functional groups to the binding site of a target protein, influencing binding affinity and downstream biological effects. While specific detailed data tables on the conformational analysis of Englerin B were not extensively found in the provided search results, the principle of conformational analysis is fundamental to understanding the structure-activity relationships observed within the englerin family. uzh.chgithub.io

Future Research Directions and Unexplored Avenues for Englerin B

Design and Synthesis of Novel Englerin B-Based Pharmacological Probes

The synthesis of englerin B and its derivatives provides a platform for developing pharmacological probes nih.govnycu.edu.twulisboa.pt. Given that englerin B itself exhibits limited activity in the well-established englerin A assays, modifications to the englerin B scaffold can yield probes to investigate structure-activity relationships (SAR) and potentially identify new biological interactions. Synthetic routes to englerin B and its analogues have been established, allowing for structural variations nih.govnycu.edu.twulisboa.pt.

Future research can focus on appending various functional groups, fluorescent tags, or affinity labels to the englerin B core. These modified englerin B molecules could serve as tools to:

Map binding sites on known or putative englerin targets.

Investigate cellular uptake and localization.

Probe the functional consequences of interacting with specific biomolecules.

The known inactivity of englerin B in TRPC4/5 activation and renal cancer cell growth inhibition makes it a valuable control compound and a starting point for designing probes that can help delineate the roles of different structural features in mediating englerin A's effects nih.govnih.govresearchgate.netnycu.edu.tw. For instance, synthesizing englerin B analogues with modified or alternative esters at the C-9 position, or modifications at other sites, can help understand how these changes influence binding to TRPC channels or other proteins researchgate.net.

Elucidation of Potential Undiscovered Englerin B Biological Targets or Pathways

While englerin B is largely inactive in the biological assays where englerin A shows potency, it is plausible that englerin B interacts with different biological targets or modulates distinct cellular pathways that have not yet been identified uni.lu. The initial focus on englerin A stemmed from its potent and selective cytotoxicity against renal cancer cells nih.govresearchgate.net. However, englerin B's different activity profile suggests it may engage with other cellular components.

Future research should employ unbiased approaches to explore the biological space influenced by englerin B. These could include:

High-throughput screening against diverse target libraries (e.g., enzymes, receptors, ion channels beyond TRPC4/5).

Proteomic studies to identify proteins that directly bind to englerin B or whose expression/modification levels are altered upon treatment.

Metabolomic analyses to understand how englerin B affects cellular metabolic pathways.

Phenotypic screening in a broader range of cell types or model systems to uncover novel biological effects not observed in renal cancer cell lines.

Given the structural similarity to englerin A, comparative studies between englerin A and englerin B using these approaches could also provide valuable insights into the specific interactions mediated by the glycolate (B3277807) ester and other structural features researchgate.net.

Development of Englerin B Analogues with Specific Bioactivities

The synthesis of englerin analogues has been a significant area of research, primarily aimed at improving the drug-like properties and reducing the toxicity of englerin A while retaining its desired activity nih.govresearchgate.netnycu.edu.twulisboa.pt. Applying this knowledge to the englerin B scaffold offers an avenue to develop compounds with new or specific bioactivities distinct from those of englerin A.

Since englerin B lacks the potent cytotoxic activity of englerin A, its analogues could potentially be designed to:

Target different types of cancer cells that are not sensitive to englerin A.

Modulate specific ion channels or receptors with therapeutic relevance beyond TRPC4/5.

Exhibit non-cytotoxic activities, such as anti-inflammatory or analgesic effects, which have been observed with englerin A in some models independent of TRPC4/5 researchgate.net.

Serve as lead compounds for indications other than cancer.

Research has shown that modifications to the englerin core, including at positions analogous to those in englerin B, can significantly alter biological activity nih.govresearchgate.netnycu.edu.tw. For example, esterification of englerin B has yielded compounds with some activity, demonstrating that reintroducing or modifying the C-9 ester can restore or introduce bioactivity researchgate.net. The development of stable and orally bioavailable englerin analogues highlights the potential for medicinal chemistry efforts starting from the englerin scaffold nycu.edu.tw.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for evaluating Englerin B's bioactivity in cancer cell lines?

  • Methodological Answer : Use standardized assays (e.g., MTT or CCK-8 for viability) with triplicate measurements and appropriate controls (untreated cells, solvent controls). Include dose-response curves (0.1–100 µM range) and IC50 calculations. Validate selectivity via non-cancerous cell lines (e.g., HEK293). Ensure adherence to cell culture protocols (passage number limits, mycoplasma testing) .
  • Data Presentation : Tabulate IC50 values across cell lines, noting standard deviations (Table 1).

Q. How to establish a reproducible synthesis protocol for Englerin B?

  • Methodological Answer : Optimize reaction conditions (solvent, temperature, catalysts) via Design of Experiments (DoE) approaches. Validate purity using HPLC (>95% purity threshold) and structural confirmation via NMR (¹H, ¹³C, 2D-COSY) and HRMS. Document detailed procedures for key steps (e.g., cyclization, stereochemical control) in the main text, with auxiliary data (TLC plates, chromatograms) in supplementary materials .

Q. What analytical techniques are recommended for characterizing Englerin B's stability under physiological conditions?

  • Methodological Answer : Conduct stability studies in simulated biological media (PBS, pH 7.4; human plasma) at 37°C. Use LC-MS/MS for quantification over 24–72 hours. Monitor degradation products via high-resolution mass spectrometry. Include kinetic analysis (half-life calculations) .

Advanced Research Questions

Q. How to resolve contradictions between Englerin B's in vitro potency and in vivo efficacy?

  • Methodological Answer : Investigate pharmacokinetic parameters (bioavailability, tissue distribution) using LC-MS in rodent models. Assess metabolic stability via liver microsome assays. Compare tumor microenvironment conditions (hypoxia, pH) to in vitro settings. Use transcriptomic profiling (RNA-seq) to identify compensatory pathways in vivo .
  • Data Analysis : Apply Bland-Altman plots to quantify bias between in vitro and in vivo results.

Q. What strategies enhance Englerin B's selectivity for TRPC6 channels over off-target receptors?

  • Methodological Answer : Employ computational docking (AutoDock Vina) to identify key binding residues. Synthesize analogs with modified substituents (e.g., methyl groups at C-3) and test against TRPC1/3/5 isoforms. Validate selectivity via calcium flux assays in TRPC-overexpressing HEK cells .
  • Table 2 : Selectivity ratios (TRPC6 IC50/Off-target IC50) for Englerin B analogs.

Q. How to integrate multi-omics data to elucidate Englerin B's polypharmacology?

  • Methodological Answer : Combine proteomics (mass spectrometry), phosphoproteomics, and metabolomics (untargeted LC-MS) to map signaling networks. Use pathway enrichment tools (DAVID, MetaboAnalyst) and machine learning (Random Forest) to prioritize critical nodes. Validate hypotheses via CRISPR-Cas9 knockout models .

Data Contradiction & Validation

Q. How to address conflicting reports on Englerin B's mechanism of action in renal vs. breast cancer models?

  • Methodological Answer : Perform comparative transcriptomics (RNA-seq) across cancer types. Use gene set enrichment analysis (GSEA) to identify tissue-specific pathways (e.g., lipid metabolism in renal cancer). Validate via siRNA knockdown of candidate genes (e.g., FASN) .

Q. What statistical approaches are suitable for analyzing heterogeneous dose-response data in Englerin B studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use bootstrapping to estimate confidence intervals for IC50 values. For non-linear responses, fit data to a sigmoidal model (Hill equation) with outlier detection (Grubbs' test) .

Ethical & Reproducibility Guidelines

  • Data Sharing : Deposit raw spectra, assay datasets, and code in repositories (e.g., Zenodo, GitHub) with persistent identifiers (DOIs). Cite materials from Cambridge English or other providers only under licensing agreements .
  • Reproducibility : Follow the ARRIVE guidelines for in vivo studies. Include detailed metadata (cell line authentication, antibody lot numbers) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。